molecular formula C16H17NO2S B2524752 (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 1798412-28-8

(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2524752
CAS No.: 1798412-28-8
M. Wt: 287.38
InChI Key: LPPDYEWUEUQLRH-QPJJXVBHSA-N
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Description

The compound (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is an organic molecule characterized by the presence of a furan ring, a phenyl ring substituted with a methylsulfanyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide can be achieved through a multi-step process:

    Formation of the Furan-3-yl Ethylamine: This intermediate can be synthesized by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

    Synthesis of the 3-[4-(Methylsulfanyl)phenyl]prop-2-enoyl Chloride: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative, which is then converted to the acyl chloride using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of furan-3-yl ethylamine with 3-[4-(methylsulfanyl)phenyl]prop-2-enoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

    Substitution: The methylsulfanyl group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it could interact with proteins or nucleic acids, potentially inhibiting or modulating their function. The furan and phenyl rings may facilitate binding to hydrophobic pockets, while the amide linkage could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(furan-2-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
  • (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(ethylsulfanyl)phenyl]prop-2-enamide
  • (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid

Uniqueness

The unique combination of the furan ring, the methylsulfanyl-substituted phenyl ring, and the prop-2-enamide moiety gives (2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide distinct chemical and physical properties. These features may result in unique interactions with biological targets or materials, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-20-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-19-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDYEWUEUQLRH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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